molecular formula C10H8N2O2 B11908369 4-(Isoxazol-3-yl)benzamide

4-(Isoxazol-3-yl)benzamide

Cat. No.: B11908369
M. Wt: 188.18 g/mol
InChI Key: ATOXZPXPAYNDSB-UHFFFAOYSA-N
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Description

4-(Isoxazol-3-yl)benzamide is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(Isoxazol-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include platinum, gold, and eco-friendly catalysts. Reaction conditions often involve mild temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted isoxazole derivatives, which can exhibit different biological activities and therapeutic potentials .

Scientific Research Applications

4-(Isoxazol-3-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Investigated for its analgesic, anti-inflammatory, and immunosuppressant properties.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of 4-(Isoxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit cyclooxygenase enzymes to exert anti-inflammatory effects or interact with DNA to exhibit anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Isoxazol-3-yl)benzamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the isoxazole ring and benzamide group, which imparts distinct biological activities and therapeutic potentials. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for scientific research and drug development .

Biological Activity

4-(Isoxazol-3-yl)benzamide is a compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of an isoxazole ring attached to a benzamide moiety. The isoxazole ring is a five-membered heterocycle containing three carbon atoms and two nitrogen atoms, while the benzamide portion features a benzene ring linked to an amide group. This unique structure contributes to its diverse biological activities.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : The compound has been shown to inhibit certain bacterial strains, making it a potential candidate for developing new antimicrobial agents.
  • Cancer Cell Proliferation Inhibition : It may inhibit specific enzymes or receptors critical for cancer cell growth, suggesting its potential as an anticancer agent.
  • Sirtuin Modulation : Some studies have explored its role in modulating sirtuins, which are involved in various cellular processes, including aging and stress resistance .

The specific molecular targets and pathways through which this compound exerts its biological effects are subjects of ongoing research. Interaction studies have shown that it may inhibit enzymes or receptors critical for disease processes. For instance:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain key enzymes involved in metabolic pathways related to cancer and microbial resistance.
  • Receptor Interaction : It has been suggested that this compound interacts with receptors involved in inflammatory responses and cell proliferation.

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its therapeutic potential. Recent studies have utilized in silico docking methods to evaluate various derivatives and their binding affinities to target proteins. For example, compounds with different substitutions on the isoxazole ring were analyzed for their biological activity and binding properties .

Table 1: Structure–Activity Relationship Studies

Compound NameStructural FeaturesBiological Activity
This compoundIsoxazole ring with benzamideAntimicrobial, anticancer
N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylureaTert-butyl substitutionFLT3 inhibitory activity in AML
N-[3-(4-chlorophenyl)isoxazol-5-yl]benzamideChlorophenyl substitutionAntimicrobial, anticancer

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental models:

  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound effectively inhibited growth in several bacterial strains, including resistant strains of Staphylococcus aureus .
  • Cancer Models : In cellular assays, this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as a chemotherapeutic agent .

Toxicity and Safety Profile

Preliminary toxicity assessments suggest that this compound has a favorable safety profile. In studies involving mammalian cells, it was found to be non-toxic at concentrations significantly higher than those required for antimicrobial activity . Further investigations into its long-term effects and safety in vivo are warranted.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

4-(1,2-oxazol-3-yl)benzamide

InChI

InChI=1S/C10H8N2O2/c11-10(13)8-3-1-7(2-4-8)9-5-6-14-12-9/h1-6H,(H2,11,13)

InChI Key

ATOXZPXPAYNDSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC=C2)C(=O)N

Origin of Product

United States

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